molecular formula C22H29N3O2S B3208188 N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1049387-93-0

N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B3208188
CAS RN: 1049387-93-0
M. Wt: 399.6
InChI Key: CQHLJQWHMNMNRX-UHFFFAOYSA-N
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Description

The compound “2-(4-phenylpiperazin-1-yl)ethan-1-amine” is a related compound with a molecular weight of 205.3 .


Synthesis Analysis

In a study, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis of a leading compound was carried out using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine .


Molecular Structure Analysis

The InChI code for the related compound “2-(4-phenylpiperazin-1-yl)ethan-1-amine” is 1S/C12H19N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11,13H2 .


Chemical Reactions Analysis

In a study, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized . The leading compound was converted to an active intermediate compound by substitution of one of the amine hydrogens with ethyl bromoacetate .

Mechanism of Action

Target of Action

The primary targets of N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are acetylcholinesterase (AChE) and dopamine D3 receptors . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at the synaptic cleft, allowing the cholinergic neuron to return to its resting state after activation . Dopamine D3 receptors are a subtype of dopamine receptors, which are G protein-coupled receptors that are prominent in the limbic areas of the brain .

Mode of Action

This compound interacts with its targets by inhibiting AChE and acting as an agonist for dopamine D3 receptors . As an AChE inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the availability and duration of action of this neurotransmitter . As a dopamine D3 receptor agonist, it binds to these receptors and mimics the action of dopamine, leading to an increase in dopaminergic neurotransmission .

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, enhancing cholinergic transmission . This can affect various physiological functions, including muscle contraction, heart rate, memory, and learning. The activation of dopamine D3 receptors can influence several downstream effects, including the modulation of release of various neurotransmitters, regulation of mood and cognition, and motor control .

Result of Action

The inhibition of AChE and activation of dopamine D3 receptors by this compound can lead to various molecular and cellular effects. These include enhanced cholinergic and dopaminergic neurotransmission, which can impact cognitive function, mood, and motor control .

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c26-28(27,22-11-10-19-6-4-5-7-20(19)18-22)23-12-13-24-14-16-25(17-15-24)21-8-2-1-3-9-21/h1-3,8-11,18,23H,4-7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHLJQWHMNMNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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